molecular formula C10H21N3O B13633137 1-((3-Aminocyclobutyl)methyl)-3-butylurea

1-((3-Aminocyclobutyl)methyl)-3-butylurea

Cat. No.: B13633137
M. Wt: 199.29 g/mol
InChI Key: IGXQVFPPEJYSSY-UHFFFAOYSA-N
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Description

1-((3-Aminocyclobutyl)methyl)-3-butylurea is an organic compound that belongs to the class of ureas. This compound features a cyclobutyl ring with an amino group attached to one of its carbon atoms, a butyl group attached to the nitrogen atom of the urea moiety, and a methyl group linking the cyclobutyl ring to the urea. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-butylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-aminocyclobutanemethanol with butyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Step 1: : Synthesis of 3-aminocyclobutanemethanol

    • Starting material: Cyclobutanone
    • Reagents: Ammonia, hydrogen gas, and a suitable catalyst (e.g., palladium on carbon)
    • Conditions: Hydrogenation reaction at elevated pressure and temperature
  • Step 2: : Reaction with butyl isocyanate

    • Reagents: 3-aminocyclobutanemethanol, butyl isocyanate
    • Conditions: Room temperature, solvent (e.g., dichloromethane)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Aminocyclobutyl)methyl)-3-butylurea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: New urea derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-((3-Aminocyclobutyl)methyl)-3-butylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Explored as a potential therapeutic agent. Its derivatives are tested for efficacy in treating various diseases.

    Industry: Used in the development of new materials and polymers. Its reactivity makes it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Aminocyclobutyl)methyl)-3-ethylurea: Similar structure but with an ethyl group instead of a butyl group.

    1-((3-Aminocyclobutyl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a butyl group.

    1-((3-Aminocyclobutyl)methyl)-3-methylurea: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

1-((3-Aminocyclobutyl)methyl)-3-butylurea is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butyl group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-[(3-aminocyclobutyl)methyl]-3-butylurea

InChI

InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)13-7-8-5-9(11)6-8/h8-9H,2-7,11H2,1H3,(H2,12,13,14)

InChI Key

IGXQVFPPEJYSSY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCC1CC(C1)N

Origin of Product

United States

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